molecular formula C24H22N2O2 B3472072 2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione

2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione

Cat. No.: B3472072
M. Wt: 370.4 g/mol
InChI Key: WKOWCFSOTGENFH-UHFFFAOYSA-N
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Description

2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with diphenyl groups and a cyclohexane ring with dimethyl groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 5,5-dimethylcyclohexane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound may inhibit cell proliferation by interfering with key signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione stands out due to its unique combination of a pyrazole ring with diphenyl groups and a cyclohexane ring with dimethyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(1,3-diphenylpyrazol-4-yl)methylidene]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-24(2)14-21(27)20(22(28)15-24)13-18-16-26(19-11-7-4-8-12-19)25-23(18)17-9-5-3-6-10-17/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOWCFSOTGENFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione
Reactant of Route 2
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2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione
Reactant of Route 3
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2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione
Reactant of Route 4
2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione
Reactant of Route 6
2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-5,5-dimethyl-cyclohexane-1,3-dione

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